molecular formula C6H12O2 B6267200 2-methoxypentanal CAS No. 85363-89-9

2-methoxypentanal

Cat. No.: B6267200
CAS No.: 85363-89-9
M. Wt: 116.2
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Description

2-Methoxypentanal is an aldehyde derivative with the molecular formula C₆H₁₂O₂, characterized by a methoxy group (-OCH₃) at the second carbon of a pentanal chain. This compound is synthesized via the reaction of 1-pentyne with 1,4-benzoquinone in the presence of CuCN and methanol, yielding a colorless oil with a moderate synthesis efficiency of 45% . Its structure is confirmed by nuclear magnetic resonance (¹H NMR and ¹³C NMR) and high-resolution mass spectrometry (HRMS), which validate the aldehyde functional group and methoxy substitution pattern.

This compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes adjacent carbocations and directs electrophilic substitution reactions.

Properties

CAS No.

85363-89-9

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxypentanal can be synthesized through several methods. One common approach involves the methoxylation of pentanal . This reaction typically requires a methanol source and an acid catalyst to facilitate the addition of the methoxy group to the aldehyde. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of heterogeneous catalysts can also enhance the reaction rate and selectivity. Additionally, distillation and purification steps are crucial to isolate the compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypentanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methoxypentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-methoxypentanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products

    Oxidation: 2-Methoxypentanoic acid.

    Reduction: 2-Methoxypentanol.

    Substitution: Various substituted pentanal derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxypentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in studies involving aldehyde reactivity and metabolism.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methoxypentanal involves its reactivity as an aldehyde. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The methoxy group can also influence the reactivity by stabilizing intermediates through electron donation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methoxypentanal with three analogous compounds synthesized under identical conditions (Method A) :

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Structural Features
2-Cyclohexyl-2-(4-hydroxyphenyl)-2-methoxyacetaldehyde (22) C₁₇H₂₂O₃ 274.36 85% Cyclohexyl substituent, phenolic -OH group
2-(4-Hydroxyphenyl)-2-methoxypentanal (23) C₁₂H₁₆O₃ 208.26 45% Linear pentanal chain, phenolic -OH group
2-(4-Hydroxyphenyl)-2-methoxyhexanal (24) C₁₃H₁₈O₃ 222.28 63% Extended hexanal chain, phenolic -OH group

Key Findings:

Synthesis Efficiency :

  • Compound 22 achieves the highest yield (85%) due to the stabilizing effect of the bulky cyclohexyl group, which reduces side reactions .
  • Compound 23 (this compound) has the lowest yield (45%), likely due to competing aldol condensation or oxidation of the aldehyde group.
  • Compound 24 shows improved yield (63%) with a longer alkyl chain, suggesting steric and electronic factors influence reactivity.

Structural and Spectral Differences :

  • ¹H NMR Shifts :

  • The aldehyde proton in 23 appears at δ 9.82 ppm , whereas 22 and 24 show upfield shifts (δ 9.75–9.78 ppm) due to steric shielding from substituents .
  • The phenolic -OH group in all compounds resonates broadly at δ 5.2–5.5 ppm. ¹³C NMR Data:
  • The methoxy carbon in 23 is observed at δ 56.2 ppm , consistent with similar methoxy-substituted aldehydes.

Reactivity and Applications :

  • 23 exhibits higher electrophilicity at the aldehyde group compared to 22 and 24 , making it more reactive in nucleophilic additions (e.g., Grignard reactions).
  • 22 ’s cyclohexyl group enhances lipophilicity, favoring its use in hydrophobic drug intermediates.
  • 24 ’s extended chain improves volatility, suggesting utility in fragrance formulations.

Comparison with Other Methoxy-Substituted Compounds

(a) 2-Methoxypentane (Ether Analogue)

  • Structure : C₆H₁₄O (methoxy group at C2 of pentane) .
  • Properties :
    • Boiling point: 102–104°C (vs. This compound’s ~180°C ), reflecting weaker intermolecular forces in ethers.
    • Reactivity: Lacks the aldehyde’s electrophilic site, making it inert under conditions where 23 undergoes condensation.

(b) Methoxyacetylfentanyl (Pharmaceutical Derivative)

  • Structure : Contains a 2-methoxyacetamide group .
  • Contrast : While both share a methoxy moiety, methoxyacetylfentanyl’s opioid activity stems from its piperidine and amide groups, unlike 23 ’s aldehyde-driven reactivity.

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